Product packaging for Cilazaprilat hydrate(Cat. No.:)

Cilazaprilat hydrate

Cat. No.: B14815144
M. Wt: 407.5 g/mol
InChI Key: QFSSHXHLJILYAI-FRKSIBALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cilazaprilat Hydrate is the active diacid metabolite of the prodrug Cilazapril, functioning as a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor . As a key research tool in cardiovascular pharmacology, it is primarily used in studies investigating the renin-angiotensin-aldosterone system (RAAS) . Its mechanism of action involves competitive inhibition of ACE, blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . This inhibition leads to vasodilation, decreased aldosterone secretion, and a reduction in sodium and water retention, which collectively lower blood pressure and reduce cardiac workload . Researchers utilize this compound in preclinical models to explore mechanisms and potential treatments for hypertension and congestive heart failure . The hydrate form of the compound is typically used to enhance stability and solubility for experimental applications . Beyond its hemodynamic effects, this compound is also valuable for studying ACE's role in vascular remodeling, hypertrophy, and fibrosis, as it helps mitigate the harmful proliferative effects of angiotensin II on cardiac and vascular tissues . This product is intended for research purposes only and is strictly not for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29N3O6 B14815144 Cilazaprilat hydrate

Properties

Molecular Formula

C20H29N3O6

Molecular Weight

407.5 g/mol

IUPAC Name

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate

InChI

InChI=1S/C20H27N3O5.H2O/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14;/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28);1H2/t15-,16-,17-;/m0./s1

InChI Key

QFSSHXHLJILYAI-FRKSIBALSA-N

Isomeric SMILES

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O

Canonical SMILES

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cilazaprilat hydrate is synthesized through the hydrolysis of cilazapril. The synthesis of cilazapril involves the reaction of a pyridazine derivative with an ethyl ester of a phenylpropionic acid derivative under specific conditions . The hydrolysis of cilazapril to cilazaprilat occurs in the liver, where the ester bond is cleaved to form the active metabolite .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of cilazapril followed by its hydrolysis to cilazaprilat. The process includes purification steps to obtain cilazaprilat in its hydrated form. The production process must ensure the stability and purity of the final product to meet pharmaceutical standards .

Chemical Reactions Analysis

Hydrolysis of Cilazapril to Cilazaprilat

Cilazaprilat is formed via enzymatic hydrolysis of the ethyl ester group in cilazapril, primarily in the liver. This reaction is critical for activating the drug’s ACE-inhibitory activity .

Reaction Parameter Details
SubstrateCilazapril (ethyl ester prodrug)
EnzymeHepatic esterases
ProductsCilazaprilat (active metabolite) + Ethanol
Key Functional Group ModifiedEthyl ester → Carboxylic acid
BioavailabilityRapid conversion with a plasma half-life of 30–50 hours for cilazapril .

Synthetic Pathway and Key Reactions

Cilazaprilat hydrate’s synthesis involves multi-step reactions, including reductions, hydrogenations, and hydrolyses, as outlined in patent WO2012049646A1 :

Key Steps

  • Reduction with Borane-THF Complex

    • Substrate : 6-t-butyl octahydro-6,10-dioxo-9-(S)-phthalimido-6H-pyridazo[1,2a] diazepine-1-(S)-carboxylate

    • Reagent : Borane-THF (1:3 molar ratio)

    • Conditions : Tetrahydrofuran solvent, 0–5°C, 2 hours

    • Product : 6-t-butyl octahydro-10-oxo intermediate .

  • Hydrogenation for Deprotection

    • Catalyst : 10% Palladium/Carbon

    • Conditions : Methanol solvent, 7.0–7.5 kg/cm² H₂ pressure, 30–35°C

    • Outcome : Removal of benzyloxycarbonyl (Cbz) protecting groups .

  • Acid-Catalyzed Hydrolysis

    • Substrate : Phthalimide-protected intermediate

    • Reagent : Hydrochloric acid

    • Product : Free amine intermediate, precursor to cilazaprilat .

Hydrate Stability and Solvent Interactions

The monohydrate form of cilazaprilat is stabilized by hydrogen bonding between water molecules and carboxyl/amide groups. Key stability data includes :

Property Value/Condition
Solubility in DMSO≥100 mg/mL (229.62 mM)
Solubility in 0.1 M NaOH14.29 mg/mL (32.81 mM) with heating (60°C)
Hydrate ReversibilityEquilibrium favors hydrate form in aqueous solutions; dehydration occurs under vacuum .

Acid-Base Reactivity

Cilazaprilat’s carboxylic acid groups participate in pH-dependent reactions:

  • Deprotonation : Forms water-soluble salts in basic media (e.g., sodium cilazaprilat at pH > 10) .

  • Protonation : Carboxylate anions revert to neutral forms in acidic environments, affecting bioavailability .

Interaction with Biological Targets

Cilazaprilat competitively inhibits angiotensin-converting enzyme (ACE) via:

  • Zinc Coordination : Binds to ACE’s active-site zinc through its carboxylate group .

  • Transition-State Stabilization : Mimics the tetrahedral intermediate in angiotensin I cleavage, reducing catalytic efficiency .

Degradation Pathways

  • Oxidative Degradation : Susceptible to radical-mediated oxidation at the pyridazine ring under light/heat .

  • Hydrolytic Degradation : Amide bonds may hydrolyze under extreme pH (pH < 2 or pH > 12) .

Scientific Research Applications

Cilazaprilat hydrate has several scientific research applications, including:

Mechanism of Action

Cilazaprilat inhibits the production of angiotensin II by competing with angiotensin I for binding at the angiotensin-converting enzyme. This inhibition decreases sodium and water reabsorption (via aldosterone) and reduces vasoconstriction. The combined effect is a decrease in vascular resistance and, consequently, blood pressure .

Comparison with Similar Compounds

Pharmacokinetic Properties

Compound Bioavailability (%) Half-life (hrs) Protein Binding (%) Elimination Route
Cilazaprilat ~20–40 8–12 ~20–30 Renal (60–80%)
Enalaprilat <10 11 50–60 Renal (90%)
Lisinopril ~25 12–24 <10 Renal (100%)
Ramiprilat ~50–60 13–17 50–60 Renal (60%), hepatic

Sources: Derived from class-wide ACE inhibitor profiles; cilazaprilat-specific data from regulatory monographs .

2.3 Thermodynamic Stability
While the provided evidence focuses on methane hydrate decomposition (e.g., stability under adiabatic conditions and surface interactions ), this compound’s stability is governed by hydration bonds and ambient storage conditions. Unlike methane hydrate, which decomposes rapidly under thermal stress , this compound maintains stability at room temperature but requires protection from moisture to prevent deliquescence .

2.4 Analytical Methods
this compound is quantified via high-performance liquid chromatography (HPLC) with UV detection, achieving a detection limit of 0.1% for impurities . This contrasts with methane hydrate analysis, which relies on X-ray diffraction and mass loss measurements during decomposition .

In contrast, this compound’s value lies in pharmaceuticals, with production costs tied to synthesis purity and regulatory compliance .

Key Research Findings

  • This compound : Clinical studies highlight its efficacy in hypertension and heart failure, with fewer side effects (e.g., cough) compared to earlier ACE inhibitors like captopril .
  • Methane Hydrate : Research emphasizes challenges in controlled decomposition for energy use, such as maintaining stability during extraction and transport .

Q & A

Q. What are the standard methods for characterizing the crystalline structure of cilazaprilat hydrate?

To confirm the hydrate form, researchers should employ X-ray diffraction (XRD) to analyze the crystal lattice and identify water molecule incorporation . Thermogravimetric analysis (TGA) quantifies water content by measuring mass loss upon dehydration, while differential scanning calorimetry (DSC) detects phase transitions. Nuclear magnetic resonance (NMR) spectroscopy can distinguish between anhydrous and hydrate forms by comparing proton environments .

Q. How can the stability of this compound be assessed under varying environmental conditions?

Conduct accelerated stability studies under controlled humidity (e.g., 25°C/60% RH and 40°C/75% RH) to monitor physical and chemical degradation. Use high-performance liquid chromatography (HPLC) to quantify degradation products and Fourier-transform infrared spectroscopy (FTIR) to detect structural changes. Document deviations from ICH guidelines for pharmaceutical stability testing .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

Provide detailed synthesis steps, including solvent ratios, crystallization temperatures, and agitation rates. Validate purity via elemental analysis and HPLC. Publish raw data (e.g., crystallization curves) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across studies be resolved?

Systematically compare experimental conditions: solvent polarity, temperature, and hydrate-to-anhydrous phase transitions. Use molecular dynamics simulations to model solvent interactions and validate findings with in-situ Raman spectroscopy during dissolution . Address discrepancies by adhering to standardized protocols (e.g., USP dissolution apparatus) and transparently reporting outliers .

Q. What experimental designs are optimal for studying the pharmacological activity of this compound in vivo versus in vitro?

For in vitro studies, use cell-based assays (e.g., ACE inhibition in endothelial cells) with controls for hydrate dissociation. In vivo, employ pharmacokinetic models to account for hydration-state-dependent bioavailability. Cross-validate results using isotopically labeled analogs (e.g., deuterated cilazaprilat) to track metabolite pathways .

Q. How do computational models predict hydrate formation propensity in cilazaprilat analogs?

Apply crystal structure prediction (CSP) software (e.g., Materials Studio) to calculate lattice energies and water molecule binding sites. Validate predictions with experimental screening (e.g., slurry conversion experiments) under varied humidity. Correlate results with molecular descriptors like hydrogen-bond donor/acceptor counts .

Methodological Guidance for Data Analysis

Q. What strategies mitigate bias when interpreting spectroscopic data for hydrate-anhydrous mixtures?

Use chemometric tools (e.g., partial least squares regression) to deconvolute overlapping spectral peaks. Validate quantitative models with independent datasets and report confidence intervals. Blind analysts to sample identities during data acquisition to reduce confirmation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.